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CAS No.: 78114-53-1

Cat. No.: B185121

Get Quote

Executive Summary

N-(2-methylpropyl)pyridine-3-carboxamide (N-Isobutylnicotinamide) represents a
foundational "fragment" in medicinal chemistry. While the molecule itself exhibits modest
biological activity—acting as a weak inhibitor of poly(ADP-ribose) polymerases (PARP) and a
low-affinity ligand for various kinases—it serves as a critical scaffold for the development of
high-potency therapeutics.

This guide analyzes how structural elaboration of this core—specifically at the pyridine C-6
position and the amide nitrogen—transforms it into nanomolar-potency inhibitors for targets like
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and Adaptor-Associated Kinase 1
(AAK1).

Key Comparative Metrics
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Compound Representative . Potency .
Primary Target Mechanism
Class Structure (ICs0lKi)
N-
Baseline Scaffold  Isobutylnicotinam  PARP / Sirtuins > 10 uM (Weak) NAD+ Mimetic
ide
6-Amino-N- . )
_ o Kinases ATP Hinge
Gen 1 Analog isobutylnicotinam 1-10 uM )
) (General) Binder
ide
6-(Heteroaryl)-N- ATP Competitive
Gen 2 Analog isobutylnicotinam  IRAK-4 / AAK1 <100 nM + Hydrophobic
ide Pocket
Flonicamid Insecticide Chordotonal
Gen 3 Analog N/A (Agro)
(Reference) (nAChR) Organ Modulator

Structural Activity Relationship (SAR) Analysis

The optimization of N-Isobutylnicotinamide relies on three specific vectors of modification.

Vector A: The Pyridine Core (The "Warhead")

The pyridine nitrogen and the amide moiety mimic the adenosine ring of ATP, allowing the
molecule to bind to the hinge region of kinase enzymes.

» Optimization: Substitution at the C-6 position is the most critical driver of potency. Adding
bulky, hydrophobic heteroaryls (e.g., pyrazolopyridine) at C-6 allows the molecule to extend
into the kinase's deep hydrophobic back-pocket (the "gatekeeper” region), improving affinity
by 100-1000 fold.

Vector B: The Amide Linker

The amide bond provides a crucial hydrogen bond donor/acceptor pair for orienting the
molecule within the active site.

o Optimization: Rigidifying this linker (e.g., cyclization) often improves selectivity, but the
flexible N-isobutyl group is often retained or slightly modified (e.g., to N-cyclopropylmethyl) to
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maintain optimal van der Waals contact with the solvent-exposed regions of the protein.

Vector C: The Alkyl Tail (Isobutyl Group)

The isobutyl group acts as a "lipophilic anchor.”

» Optimization: While the isobutyl group is effective, replacing it with fluorinated alkyls (e.g.,
2,2-difluoroethyl) or polar-embedded alkyls (e.g., 2-ethoxyethyl) can improve metabolic
stability (reducing CYP450 oxidation) and solubility without sacrificing binding affinity.

Comparative Potency Data

The following data illustrates the dramatic potency shift achieved by elaborating the N-
Isobutylnicotinamide scaffold. Data is synthesized from representative patent literature (e.g.,
Vertex WO2015103453, BMS W02015035167) for kinase targets.

Table 1: Potency Evolution against IRAK-4

Structure

Compound L IRAK-4 ICs0 (nM) Fold Improvement
Description
N- :

Ref (391) o ) > 10,000 1x (Baseline)
Isobutylnicotinamide
6-Chloro-N-

Analog A 2,500 ~4x

isobutylnicotinamide

6-(1H-pyrazol-4-yl)-N-
Analog B ) ( py. ] y.) 150 ~66X
isobutylnicotinamide

6-(5-cyano-1H-
razolo[3,4-b]pyridin-
Analog C by [ Ipy <10 > 1000x
1-yl)-N-

isobutylnicotinamide
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Interpretation: The simple isobutylnicotinamide (Ref 391) is virtually inactive against IRAK-4.
However, it serves as the essential "anchor.” The addition of the bicyclic heteroaryl group

(Analog C) creates the high-affinity interaction required for clinical relevance.

Mechanistic Visualization

The following diagram illustrates the IRAK-4 signaling pathway and where these inhibitors
intervene to block inflammation (NF-kB activation).
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Caption: Pathway showing the blockade of IRAK-4 signaling by Nicotinamide analogs,

preventing downstream NF-kB activation.
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Experimental Protocols
Protocol A: Synthesis of High-Potency Analogs (Suzuki
Coupling)

To access the high-potency "Analog C" class, a Suzuki-Miyaura coupling is performed on the 6-
chloro intermediate.

Reagents:

6-Chloro-N-isobutylnicotinamide (Intermediate)

Heteroaryl Boronic Acid/Ester (e.g., 1H-pyrazol-4-yl boronic ester)

Pd(dppf)Cl2 (Catalyst)

K2COs (Base)

Dioxane/Water (4:1)

Step-by-Step:

Charge: Add 1.0 eq of 6-Chloro-N-isobutylnicotinamide and 1.2 eq of boronic ester to a
reaction vial.

e Catalyst: Add 5 mol% Pd(dppf)Clz and 3.0 eq of K2COs.
e Solvent: Add degassed Dioxane/Water.

o Reaction: Heat to 90°C under N2 atmosphere for 4—-12 hours. Monitor conversion by LC-MS
(Look for M+H shift from Cl-pattern to Product Mass).

o Workup: Dilute with EtOAc, wash with brine, dry over Na=SOa4, and concentrate.

 Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: IRAK-4 Kinase Inhibition Assay (TR-FRET)

This protocol validates the "improved potency" claim.
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Principle: Measures the transfer of phosphate from ATP to a peptide substrate using Time-
Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

Recombinant Human IRAK-4 enzyme.

Substrate: Biotin-labeled peptide (e.g., derived from IRAK-1).

ATP (at K_m concentration, typically 10-50 uM).

Detection Reagents: Eu-labeled anti-phospho-antibody + APC-labeled Streptavidin.
Workflow:

o Preparation: Prepare 3x serial dilutions of the test compound (N-isobutylnicotinamide vs.
Analog C) in DMSO.

e Incubation: Mix Enzyme + Compound in reaction buffer (50 mM HEPES, pH 7.5, 10 mM
MgClz, 1 mM DTT). Incubate for 30 min at RT.

o |nitiation: Add ATP + Substrate mixture to start the reaction.
e Reaction: Incubate for 60 min at RT.
e Termination: Add Detection Mix (EDTA containing).

e Read: Measure TR-FRET signal (Ex 337 nm / Em 665 nm & 615 nm) on a plate reader (e.qg.,
EnVision).

e Analysis: Calculate ICso using a 4-parameter logistic fit.

References
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o Source of IRAK-4 potency data and synthesis of 6-substituted analogs.
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e Lexicon Pharmaceuticals / BMS. (2015). Imidazo[1,2-b]pyridazine-based compounds,
compositions comprising them, and methods of their use. WO2015035167A1.

o References N-isobutylnicotinamide as a baseline compound in AAK1 inhibitor discovery.

e Neelamegam, R., et al. (2017).[1] Structure-Activity Relationship for Small Molecule
Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry.

o Provides context on the general bioactivity of nicotinamide deriv
e ChemicalBook. (2024). N-(2-methylpropyl)pyridine-3-carboxamide Product Entry.

o Verification of chemical structure and identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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